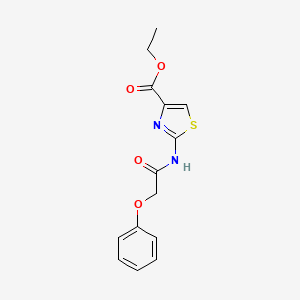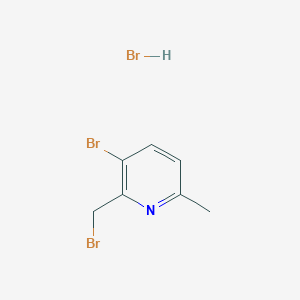
3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-bromo-2-(bromomethyl)propionate” is a laboratory chemical . It has been used in the synthesis of sultams and (S)-1-benzyl-3-hydroxypyrrolidine . “3-Bromo-2-(bromomethyl)propionic acid” acts as an organic building block for the preparation of beta-substituted acrylates .
Synthesis Analysis
While specific synthesis methods for “3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide” were not found, “Methyl 3-bromo-2-(bromomethyl)propionate” has been used in the synthesis of various compounds . Autopolymerization is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .Molecular Structure Analysis
The molecular formula of “Methyl 3-bromo-2-(bromomethyl)propionate” is C5H8Br2O2 . The molecular weight is 259.93 .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . When brominated alkoxythiophene is used as a monomer, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Physical And Chemical Properties Analysis
“Methyl 3-bromo-2-(bromomethyl)propionate” is a clear liquid with a boiling point of 60-62°C at 0.4 mmHg and a specific gravity of 1.82 g/mL at 25°C .Applications De Recherche Scientifique
Synthetic Applications in Medicinal Chemistry :
- This compound has been used in the synthesis of 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1h)-pteridinone, demonstrating its utility in the attachment of specific groups to side-chain precursors of folic acid analogues (Piper, McCaleb, & Montgomery, 1987).
- Efficient synthesis methods for 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, highlight its importance in drug development (Guo, Lu, & Wang, 2015).
Chemical Structure and Reactivity Studies :
- Studies on the chemical structure of related pyridinium compounds, such as the hydrogen bonding and packing in various hydrohalogenides of organic nitrogen bases, can provide insights into the reactivity and potential applications of 3-Bromo-2-(bromomethyl)-6-methylpyridine hydrobromide (Faber, Lemke, Spangenberg, & Bolte, 1999).
Polymer Chemistry :
- The compound has been studied in the context of polymer chemistry, particularly in the solution polymerization of its derivatives for the development of poly(methylenepyridinium)s, which highlights its potential in creating new polymeric materials (Monmoton, Lefebvre, & Fradet, 2008).
Advanced Ligand Design :
- Research on the synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine derivatives, utilizing similar bromomethylpyridine structures, underscores its role in the design of complex ligands, particularly for lanthanide(III) cation complexation (Charbonnière, Weibel, & Ziessel, 2001).
X-Ray Crystallography :
- The compound has been used in synthesizing Schiff base compounds for X-ray diffraction studies, as seen in the synthesis and crystal structure analysis of specific pyridine derivatives (Wang, Nong, Sht, & Qi, 2008).
Safety and Hazards
Orientations Futures
While specific future directions for “3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide” were not found, the study of the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .
Propriétés
IUPAC Name |
3-bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N.BrH/c1-5-2-3-6(9)7(4-8)10-5;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBXAXUCBJLUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


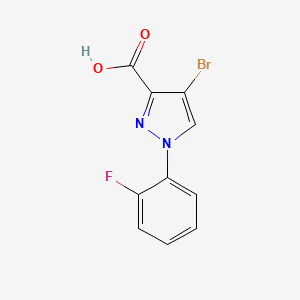
![3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2479163.png)
![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479165.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479170.png)
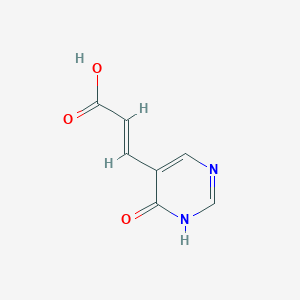

![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2479174.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2479175.png)
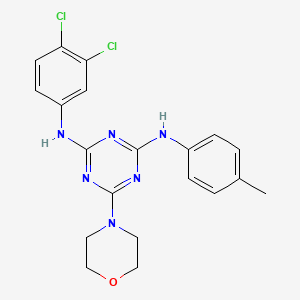
![(E)-N-[2-[1-[(4-Chlorophenyl)methyl]imidazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2479180.png)
![N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide](/img/structure/B2479181.png)
![2-Chloro-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2479182.png)
